(S)-Darifenacin Nitrile
Overview
Description
(S)-Darifenacin Nitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound is a derivative of Darifenacin, which is used as a medication to treat overactive bladder by reducing muscle spasms of the bladder. The nitrile group in this compound plays a crucial role in its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Darifenacin Nitrile can be synthesized through various methods, including:
Nucleophilic Substitution: This involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) to form the nitrile compound.
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield nitriles.
Industrial Production Methods: On an industrial scale, the production of nitriles often involves ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This method is efficient and environmentally friendly as it does not generate stoichiometric amounts of salts .
Chemical Reactions Analysis
Types of Reactions: (S)-Darifenacin Nitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition Reactions: Grignard reagents (RMgX) in anhydrous ether followed by hydrolysis.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Addition Reactions: Ketones.
Scientific Research Applications
(S)-Darifenacin Nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (S)-Darifenacin Nitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzonitrile: A simple aromatic nitrile used in organic synthesis.
Acetonitrile: A common solvent in organic chemistry.
Propionitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of (S)-Darifenacin Nitrile: this compound is unique due to its specific therapeutic application in treating overactive bladder, which is not a common feature of other nitrile compounds. Its structure allows it to interact with muscarinic receptors, providing a targeted therapeutic effect .
Properties
Molecular Formula |
C28H28N2O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/t26-/m1/s1 |
InChI Key |
RISTUVDQGDQPPP-AREMUKBSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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